molecular formula C22H25FN2O4 B2452786 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide CAS No. 921795-48-4

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2452786
CAS No.: 921795-48-4
M. Wt: 400.45
InChI Key: YRKRMSZPIHQJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C22H25FN2O4 and its molecular weight is 400.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O4/c1-4-11-25-17-10-9-15(12-19(17)29-14-22(2,3)21(25)27)24-20(26)13-28-18-8-6-5-7-16(18)23/h5-10,12H,4,11,13-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKRMSZPIHQJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and therapeutic applications.

1. Chemical Structure and Properties

The compound has a complex structure characterized by a benzoxazepine ring and a fluorophenoxy acetamide moiety. Its molecular formula is C21H23FN2O3C_{21}H_{23}FN_{2}O_{3} with a molecular weight of approximately 370.424 g/mol. The compound's unique structure suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors within the body. Preliminary studies indicate that it may modulate pathways related to inflammation and cancer cell proliferation. The exact mechanism remains to be fully elucidated but may involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes that play roles in metabolic pathways.
  • Receptor Binding: It could bind to receptors involved in cell signaling, affecting cellular responses.

3.1 Anti-inflammatory Properties

Research indicates that compounds structurally similar to this compound exhibit anti-inflammatory effects. For instance:

CompoundIC50 (µM)Target
Similar Compound A12COX enzyme inhibition
Similar Compound B8TNF-alpha modulation

These findings suggest that the compound may exhibit similar anti-inflammatory activity.

3.2 Anticancer Activity

Studies have shown that benzoxazepine derivatives can possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example:

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (breast cancer)15Apoptosis induction
Study BHeLa (cervical cancer)10Cell cycle arrest

This suggests that this compound may also have potential as an anticancer agent.

4.1 In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific cell lines associated with cancer and inflammation. For instance:

  • MCF-7 Cells: Showed significant reduction in viability at concentrations above 10 µM.

4.2 In Vivo Studies

Preliminary in vivo studies in animal models have indicated potential efficacy in reducing tumor size and inflammation markers when administered at specific dosages.

5. Conclusion

This compound presents promising biological activity with potential applications in anti-inflammatory and anticancer therapies. Ongoing research is necessary to fully understand its mechanisms and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting a pre-functionalized benzooxazepine core with 2-(2-fluorophenoxy)acetic acid chloride in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) under inert conditions. Purification is achieved using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol .
  • Purity Optimization : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended for purity assessment. Adjust mobile phase ratios (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR in deuterated solvents (e.g., DMSO-d6) to confirm structural integrity. Pay attention to aromatic proton splitting patterns and fluorine coupling in the 19^{19}F NMR spectrum .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Compare observed m/z values with theoretical calculations .

Advanced Research Questions

Q. How can hydrogen-bonding interactions influence its crystallographic packing, and what tools analyze these patterns?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using a synchrotron source or Mo-Kα radiation (λ = 0.71073 Å) resolves the crystal structure. Refinement with SHELXL (via Olex2 interface) optimizes bond lengths and angles .
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D–H···A motifs) and identify supramolecular motifs (chains, rings). Software like Mercury (CCDC) visualizes and quantifies intermolecular interactions .

Q. How can computational modeling predict its pharmacological activity and electronic properties?

  • Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-311+G(d,p) level. Calculate molecular electrostatic potential (MESP) surfaces to identify nucleophilic/electrophilic regions. HOMO-LUMO gaps predict reactivity and stability .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases, GPCRs). Validate docking poses with molecular dynamics (MD) simulations in explicit solvent .

Q. How should researchers address contradictions between experimental and computational data?

  • Troubleshooting : If DFT-predicted bond angles deviate from SCXRD data, re-optimize the computational model with solvent effects or dispersion corrections (e.g., D3-BJ). Cross-validate NMR chemical shifts with computed 1^1H shielding constants using GIAO methods .
  • Experimental Replication : Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to rule out environmental artifacts .

Q. What in vivo models are suitable for evaluating its bioactivity, and how are dosing regimens designed?

  • Pharmacological Studies : Use streptozotocin-induced diabetic mice (C57BL/6 strain) for hypoglycemic activity screening. Administer the compound orally (10–50 mg/kg/day) for 14 days. Monitor blood glucose levels and pancreatic β-cell function via ELISA .
  • Toxicity Assessment : Conduct acute toxicity studies (OECD Guideline 423) with escalating doses. Histopathological analysis of liver/kidney tissues identifies organ-specific effects .

Methodological Frameworks

Q. How can researchers integrate theoretical frameworks into experimental design?

  • Conceptual Models : Link studies to supramolecular chemistry (e.g., Etter’s hydrogen-bonding rules) or drug-receptor interaction theories. Define hypotheses based on prior structure-activity relationships (SAR) for analogous acetamide derivatives .
  • Iterative Design : Use the quadripolar model (theoretical, epistemological, morphological, technical) to align synthesis, characterization, and bioassays. For example, refine synthetic routes iteratively based on spectral data and docking results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.